molecular formula C13H19NO B8699569 4-(4-Methoxy-2-methylphenyl)piperidine

4-(4-Methoxy-2-methylphenyl)piperidine

Cat. No.: B8699569
M. Wt: 205.30 g/mol
InChI Key: SCQNWDBELJSXBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxy-2-methylphenyl)piperidine is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research, particularly in the development of therapeutics for complex neurodegenerative diseases. Its core structure features a piperidine ring, a prevalent pharmacophore in central nervous system (CNS)-active compounds, substituted with a 4-methoxy-2-methylphenyl group. This aromatic substitution pattern is recognized for its potential to enhance binding affinity within enzyme active sites . Scientific literature indicates that piperidine derivatives sharing this compound's structural motifs are investigated as key intermediates and potential inhibitors of acetylcholinesterase (AChE) . Inhibition of AChE is a established therapeutic strategy for mitigating cholinergic deficit associated with Alzheimer's disease, and compounds incorporating similar piperidine-benzylic structures have demonstrated potent anti-acetylcholinesterase activity in preclinical studies . Furthermore, structurally analogous piperidine compounds are explored for their interaction with other biological targets relevant to neurodegeneration and substance abuse, such as the vesicular monoamine transporter-2 (VMAT2) . This makes this compound a versatile building block for designing and synthesizing novel multi-target-directed ligands, which aim to address the multifactorial pathology of diseases like Alzheimer's through simultaneous interaction with multiple pathways . Researchers utilize this compound to develop new molecular entities aimed at restoring neurotransmitter balance and providing neuroprotective effects.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4-(4-methoxy-2-methylphenyl)piperidine

InChI

InChI=1S/C13H19NO/c1-10-9-12(15-2)3-4-13(10)11-5-7-14-8-6-11/h3-4,9,11,14H,5-8H2,1-2H3

InChI Key

SCQNWDBELJSXBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

  • Substituent Position : The position of methoxy and methyl groups significantly impacts steric bulk and electronic effects. For example, 4-(4-Methoxy-2-methylphenyl)piperidine has a para-methoxy group, which enhances electron-donating effects compared to meta-substituted analogues like 4-(4-Methoxy-3-methylphenyl)piperidine.
  • Physicochemical Properties : The methyl group at the ortho position in the target compound may increase steric hindrance, slightly elevating boiling points compared to analogues with substituents in less hindered positions .

Key Insights :

  • Piperidine vs. Other Heterocycles : Piperidine is often critical for activity, as seen in EP2 receptor modulators where replacement with piperazine or morpholine abolished activity .
  • Substituent Effects : Para-substituted methoxy groups (as in UK-78,282) improve target binding compared to ortho or meta positions, likely due to optimal electron donation and spatial alignment .

Preparation Methods

Grignard Addition to N-Protected Piperidones

A widely utilized method involves the reaction of N-protected 3-piperidone with substituted phenylmagnesium halides. For example, N-benzyl-3-piperidone reacts with 4-methoxy-2-methylphenylmagnesium bromide to form 3-hydroxy-3-(4-methoxy-2-methylphenyl)piperidine (intermediate 3 ). Key parameters include:

  • Temperature : 0–5°C to minimize side reactions.

  • Solvent : Anhydrous tetrahydrofuran (THF) or diethyl ether.

  • Yield : ~70–80% for the Grignard step.

Dehydration and Hydrogenation

The hydroxyl group in intermediate 3 is eliminated using chlorotrimethylsilane (TMSCl) or thionyl chloride (SOCl₂) to form a dihydropyridine derivative. Subsequent hydrogenation over Pd/C or Raney Ni under 1–3 atm H₂ yields the saturated piperidine ring.

  • Catalyst Loading : 5–10 wt% Pd/C.

  • Hydrogenation Time : 12–24 hours.

  • Overall Yield : 50–60% after deprotection.

Petrenko-Kritschenko Reaction

This classical method employs a double Mannich reaction between 4-methoxy-2-methylbenzaldehyde , a primary amine (e.g., ammonium acetate), and ethyl acetoacetate . The reaction proceeds via:

  • Formation of a β-enamino ketone.

  • Cyclization to a 1,5-diketone intermediate .

  • Decarboxylation and ring closure to yield the piperidine core.

  • Conditions : Reflux in ethanol (6–8 hours).

  • Yield : 30–40%.

Reductive Amination Strategies

Piperidine Ring Formation via Sodium Cyanoborohydride

4-Methoxy-2-methylbenzaldehyde reacts with 1,5-diaminopentane in the presence of NaBH₃CN to form the piperidine ring.

  • Molar Ratio : 1:1.2 (aldehyde:amine).

  • Solvent : Methanol or acetonitrile.

  • Yield : 45–55%.

Catalytic Hydrogenation of Pyridine Derivatives

4-(4-Methoxy-2-methylphenyl)pyridine is hydrogenated using PtO₂ or Rh/Al₂O₃ under high-pressure H₂ (50–100 psi).

  • Selectivity : >90% for cis-isomers.

  • Reaction Time : 6–12 hours.

Lewis Acid-Mediated O-Alkylation

Trichloroacetimidate Intermediate

A patent by KR20110093130A describes the synthesis of analogous piperidines via 2,2,2-trichloroacetimidate intermediates :

  • 4-Methoxy-2-methylphenol reacts with trichloroacetonitrile under basic conditions to form the trichloroacetimidate.

  • Alkylation of tert-butyl 4-hydroxypiperidine-1-carboxylate using BF₃·Et₂O as a catalyst.

  • Acidic deprotection (HCl/EtOAc) yields the target compound.

  • Key Advantage : Avoids high-temperature conditions, improving yield by 20–30%.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Grignard AdditionN-protection, Grignard, hydrogenation50–60%High regioselectivityMulti-step, costly reagents
Petrenko-KritschenkoMannich reaction, cyclization30–40%One-pot synthesisLow yield, side-product formation
Reductive AminationAldehyde + diamine, NaBH₃CN45–55%Mild conditionsRequires stoichiometric reductant
Lewis Acid AlkylationTrichloroacetimidate, BF₃ catalysis60–70%Low-temperature efficiencySensitive to moisture

Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) improve reaction rates in substitution steps.

  • Ether solvents (THF, Et₂O) enhance Grignard reactivity.

Catalyst Screening

  • Pd/C vs. PtO₂ : Pd/C offers higher turnover numbers in hydrogenation.

  • BF₃·Et₂O : Superior to AlCl₃ in O-alkylation due to reduced side reactions.

Deprotection Conditions

  • Boc Removal : HCl in dioxane (4 M, 2 hours) vs. TFA (30 minutes).

  • Benzyl Group Removal : H₂/Pd(OH)₂ (Pearlman’s catalyst) achieves >95% conversion.

Analytical Characterization

  • ¹H NMR (CDCl₃): δ 1.45–1.68 (m, 2H, piperidine CH₂), 2.29 (s, 3H, Ar-CH₃), 3.80 (s, 3H, OCH₃), 6.70–7.20 (m, 3H, aromatic).

  • MS (ESI) : m/z 220.2 [M+H]⁺.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Reduce reaction times by 50% in Grignard steps.

  • Cost Analysis :

    • N-Boc-piperidone : $120–150/kg.

    • 4-Methoxy-2-methylphenylmagnesium bromide : $200–250/kg.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H functionalization enables direct coupling of 4-methoxy-2-methylbenzene with piperidine.

  • Catalyst : Ir(ppy)₃ (2 mol%).

  • Yield : 40–50% (proof-of-concept).

Biocatalytic Routes

Engineered transaminases catalyze the reductive amination of 4-(4-methoxy-2-methylphenyl)pentan-2-one to the piperidine derivative.

  • Enzyme : Codexis TA-134.

  • Conversion : 65% (24 hours) .

Q & A

Q. Critical Factors :

  • Moisture control (to avoid hydrolysis of intermediates).
  • Base strength (e.g., triethylamine vs. NaOH) for deprotonation efficiency.
  • Post-reaction quenching protocols (e.g., aqueous workup vs. direct filtration) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.5–2.5 ppm (piperidine ring protons), δ 3.7–3.9 ppm (methoxy group), and δ 6.7–7.3 ppm (aromatic protons). Splitting patterns confirm substituent positions .
    • ¹³C NMR : Signals at ~50–55 ppm (piperidine carbons), ~55 ppm (methoxy carbon), and ~125–140 ppm (aromatic carbons) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 205.30 for [M+H]⁺) and fragmentation patterns validate the structure .
  • IR Spectroscopy : Bands at ~2850 cm⁻¹ (C-H stretch for methoxy) and ~1600 cm⁻¹ (aromatic C=C) .

Data Interpretation : Cross-reference with computational models (e.g., DFT calculations) to resolve ambiguities in stereochemistry or substituent orientation .

Advanced: How can researchers optimize the synthesis of this compound under industrial constraints?

Methodological Answer:

  • Continuous Flow Reactors : Replace batch processes to enhance scalability and reduce reaction times. Parameters include flow rate (0.5–2 mL/min) and temperature gradients (25–50°C) .
  • Solvent Recycling : Use low-boiling solvents (e.g., dichloromethane) for easier recovery and reduced waste .
  • Catalyst Screening : Test heterogeneous catalysts (e.g., Pd/C or zeolites) to improve selectivity and reduce purification steps .

Q. Challenges :

  • Managing exothermic reactions during scale-up.
  • Ensuring consistent purity (>98%) via inline analytics (e.g., HPLC monitoring) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Orthogonal Assays : Validate receptor binding (e.g., serotonin or dopamine receptors) using both radioligand displacement assays and functional cAMP assays to confirm activity .
  • Structural Analogs : Compare activity with derivatives (e.g., fluorophenyl or iodophenyl variants) to identify substituent-specific effects .
  • Data Normalization : Account for batch-to-batch variability in compound purity by standardizing IC₅₀ calculations with internal controls (e.g., reference inhibitors) .

Case Study : Discrepancies in IC₅₀ values for enzyme inhibition may arise from differences in assay buffers (e.g., Tris vs. phosphate) or incubation times .

Advanced: How to design enzyme inhibition assays using this compound as a potential modulator?

Methodological Answer:

  • Assay Conditions :
    • Kinetic Studies : Use stopped-flow spectroscopy to monitor real-time inhibition of target enzymes (e.g., monoamine oxidases) at varying substrate concentrations (0.1–10 mM) .
    • pH Optimization : Test activity across pH 6.5–8.5 to identify optimal binding conditions .
  • Controls : Include positive controls (e.g., pargyline for MAO inhibition) and negative controls (DMSO vehicle) .
  • Data Analysis : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate Ki values and inhibition mechanisms (competitive vs. noncompetitive) .

Troubleshooting : Address solubility issues by preparing stock solutions in DMSO (≤1% final concentration) or using cyclodextrin-based formulations .

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent degradation .

Documentation : Maintain Safety Data Sheets (SDS) with toxicity data (if available) and first-aid measures for skin/eye contact .

Advanced: How can computational modeling predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADME Prediction :
    • Solubility : Use COSMO-RS models to estimate logP (predicted ~2.8) and aqueous solubility .
    • Metabolism : Simulate cytochrome P450 interactions (e.g., CYP2D6) via docking software (e.g., AutoDock Vina) .
  • Toxicity Profiling : Apply QSAR models to predict hepatotoxicity or cardiotoxicity risks .

Validation : Cross-check predictions with in vitro assays (e.g., Caco-2 permeability or microsomal stability tests) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.